molecular formula C13H14ClNO5 B1438089 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1019371-72-2

1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1438089
CAS No.: 1019371-72-2
M. Wt: 299.7 g/mol
InChI Key: GCNWZLSZPMQVAK-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1019371-72-2) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a pyrrolidin-2-one core substituted with a carboxylic acid group, making it a versatile precursor for the synthesis of diverse heterocyclic compounds . Researchers utilize this scaffold to develop novel derivatives with potential biological activity. Structurally related analogues have demonstrated significant promise in scientific studies, exhibiting potent antioxidant activity that surpasses well-known antioxidants like ascorbic acid in radical scavenging assays . Furthermore, the 5-oxopyrrolidine-3-carboxylic acid framework is a promising scaffold for developing novel antimicrobial agents . Derivatives of this core have shown structure-dependent activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile , as well as drug-resistant fungal pathogens such as Candida auris . The compound is characterized by its molecular formula C 13 H 14 ClNO 5 and a molecular weight of 299.71 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore new candidates for addressing oxidative stress and the growing challenge of antimicrobial resistance.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO5/c1-19-10-5-9(11(20-2)4-8(10)14)15-6-7(13(17)18)3-12(15)16/h4-5,7H,3,6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNWZLSZPMQVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2CC(CC2=O)C(=O)O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidinone Core Formation

  • The pyrrolidinone-3-carboxylic acid core can be synthesized by cyclization reactions involving itaconic acid derivatives and amines.
  • For example, reaction of itaconic acid with substituted anilines under controlled conditions yields the pyrrolidinone ring with the aromatic substituent attached to the nitrogen.

Aromatic Substitution

  • The aromatic ring bearing chloro and methoxy groups can be introduced via nucleophilic substitution or by using pre-substituted aromatic amines.
  • Chlorination and methoxylation can be performed selectively on phenolic precursors to achieve the 4-chloro-2,5-dimethoxy substitution pattern.

Esterification and Hydrazide Formation (Optional for Derivatization)

  • The carboxylic acid group can be esterified using methanol and acid catalysts (e.g., sulfuric acid) to form methyl esters.
  • Reaction of esters with hydrazine hydrate in refluxing propan-2-ol yields hydrazides, which serve as intermediates for further derivatization.

Hydrazone and Benzimidazole Derivatives (Related Functionalization)

  • Hydrazides can be condensed with various aromatic aldehydes to form hydrazones, expanding the compound library.
  • Condensation with o-phenylenediamines under acidic reflux conditions can yield benzimidazole derivatives.

Representative Reaction Scheme (Based on Related Literature)

Step Reactants Conditions Product Yield (%)
1 4-Chloro-2,5-dimethoxyaniline + Itaconic acid Heating, reflux 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (core) Moderate to high (50-85%)
2 Carboxylic acid + Methanol + H2SO4 catalyst Reflux in methanol Methyl ester derivative 70-90
3 Methyl ester + Hydrazine monohydrate Reflux in propan-2-ol Hydrazide intermediate 80-90
4 Hydrazide + Aromatic aldehydes Reflux in propan-2-ol Hydrazone derivatives 60-90
5 Hydrazide + o-Phenylenediamine Reflux in 6 M HCl Benzimidazole derivatives 50-80

Research Findings and Analysis

  • The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives with chloro and methoxy substitutions on the aromatic ring has been successfully achieved with good yields and purity.
  • Esterification and hydrazide formation are key steps enabling further chemical modifications.
  • Hydrazone and benzimidazole derivatives derived from these intermediates exhibit promising biological activities, including antimicrobial and anticancer properties, suggesting the synthetic route's utility in drug development.
  • The presence of chloro and methoxy groups influences the chemical reactivity and biological activity, necessitating precise control during synthesis.

Summary Table of Preparation Methods

Preparation Step Description Typical Conditions Yield Range (%) Notes
Pyrrolidinone ring formation Cyclization of itaconic acid with substituted aniline Heating, reflux in suitable solvent 50-85 Core structure formation
Aromatic substitution Use of pre-substituted aromatic amines or phenols Standard aromatic substitution methods N/A 4-chloro-2,5-dimethoxy pattern critical
Esterification Carboxylic acid + methanol + acid catalyst Reflux in methanol 70-90 Facilitates further derivatization
Hydrazide synthesis Ester + hydrazine monohydrate Reflux in propan-2-ol 80-90 Intermediate for hydrazone formation
Hydrazone formation Hydrazide + aromatic aldehydes Reflux in propan-2-ol 60-90 Expands compound diversity
Benzimidazole derivative synthesis Hydrazide + o-phenylenediamine + acid Reflux in 6 M HCl 50-80 Provides biologically active derivatives

Chemical Reactions Analysis

1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of derivatives of 1-(4-chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Research indicates that certain derivatives exhibit antioxidant activities comparable to established antioxidants like ascorbic acid. For instance, compounds synthesized from this framework demonstrated significant DPPH radical scavenging abilities, suggesting their potential use in preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various pathogens. A study evaluated the efficacy of several derivatives against multidrug-resistant Gram-positive bacteria and fungi. The results indicated that these compounds possess structure-dependent antimicrobial activity, making them promising candidates for further development as antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have also been explored. Derivatives have shown cytotoxic effects against various cancer cell lines, including lung cancer cells (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Drug Development

The unique structure of 1-(4-chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid makes it a valuable scaffold for drug development. Its derivatives are being researched for potential applications in treating conditions such as:

  • Cancer : Due to their cytotoxic properties.
  • Infections : As novel antimicrobial agents against resistant strains.

Neurological Disorders

Preliminary studies suggest that compounds derived from this framework may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of oxidative stress and inflammation may play a role in these protective effects .

Case Studies and Research Findings

StudyFindings
Identified potent antioxidant activity in synthesized derivatives compared to ascorbic acid.
Demonstrated significant antimicrobial activity against multidrug-resistant pathogens; structure-dependent efficacy observed.
Showed cytotoxic effects on A549 lung cancer cells; mechanisms included apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and dimethoxy groups on the phenyl ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

  • Structural Differences: The phenyl ring substituents differ (5-chloro-2-hydroxyphenyl vs. 4-chloro-2,5-dimethoxyphenyl).
  • Biological Activity : Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit potent antioxidant properties. For example:
    • Compound A : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 1.5× higher DPPH radical scavenging activity than ascorbic acid.
    • Compound B : 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one displayed 1.35× higher antioxidant activity than vitamin C .
  • Implications : The hydroxyl group at position 2 may enhance radical scavenging, whereas methoxy groups in the target compound could favor membrane permeability.

1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

  • Structural Differences : Additional chlorine at position 3 of the phenyl ring and a hydroxyl group at position 2.
  • Biological Activity : These derivatives demonstrate antimicrobial activity against multidrug-resistant pathogens (e.g., Staphylococcus aureus, Escherichia coli) and cytotoxic effects in A549 human lung cancer cells. The dichloro substitution likely enhances halogen bonding with microbial targets .
  • Implications : The target compound’s single chlorine and methoxy groups may reduce antimicrobial potency compared to dichloro analogs but improve metabolic stability.

25C-NBOMe (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

  • Structural Differences : Shares the 4-chloro-2,5-dimethoxyphenyl group but features an ethanamine backbone instead of a pyrrolidine-carboxylic acid.
  • Biological Activity: 25C-NBOMe is a potent hallucinogen acting as a 5-HT2A receptor agonist, with high affinity (Ki < 1 nM). However, its psychoactive effects are linked to the ethanamine structure and N-benzyl substitution .
  • Implications: The pyrrolidine-carboxylic acid scaffold in the target compound likely eliminates 5-HT2A agonist activity, redirecting its pharmacological profile toward non-psychoactive applications.

1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structural Differences : Methyl groups at positions 2 and 5 of the phenyl ring instead of chloro and methoxy groups.
  • Applications : Primarily used in organic synthesis and analytical chemistry as a building block or reference compound. The lack of polar substituents limits its bioactivity compared to the target compound .

Biological Activity

1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be summarized as follows:

PropertyValue
Molecular FormulaC13H14ClN1O5
Molecular Weight299.71 g/mol
IUPAC Name1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS Number[insert CAS number]

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, research involving A549 human lung adenocarcinoma cells showed that certain compounds within this class can reduce cell viability significantly compared to controls.

Case Study: Anticancer Efficacy

In a study comparing various derivatives, the compound demonstrated a notable reduction in A549 cell viability at a concentration of 100 µM over 24 hours. The results indicated that the presence of specific substituents on the phenyl ring influenced the compound's cytotoxicity:

CompoundViability (%)Notes
Control (Cisplatin)30Standard chemotherapy drug
1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid66Moderate cytotoxicity
Other derivativesVariesStructure-dependent activity observed

The study concluded that the structural features of this compound enhance its anticancer potential, making it a candidate for further development.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been evaluated for their antimicrobial activity against multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

A screening assay was conducted against various clinically significant pathogens including Klebsiella pneumoniae and Staphylococcus aureus. The findings are summarized below:

PathogenMIC (µg/mL)Activity Level
Klebsiella pneumoniae>128No significant activity
Staphylococcus aureus>128No significant activity
Pseudomonas aeruginosa>128No significant activity

These results indicated that while some derivatives showed promise, further modifications might be necessary to enhance their antimicrobial efficacy.

The biological activity of 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The structural components allow for interaction with specific cellular receptors, potentially modulating signaling pathways.

Research indicates that the incorporation of the dimethoxyphenyl group enhances binding affinity to target sites, which is crucial for its biological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how are yields optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted anilines and dicarboxylic acids. For example, derivatives of 5-oxopyrrolidine-3-carboxylic acid are synthesized by reacting itaconic acid with fluorinated anilines in boiling water, followed by esterification using catalytic sulfuric acid . Optimizing yields involves adjusting reaction time, temperature (e.g., reflux conditions), and catalyst loading. Solvent selection (e.g., DMF, toluene) and purification via column chromatography are critical for isolating high-purity products .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming substituent positions (e.g., chlorine and methoxy groups on the phenyl ring).
  • X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks, as demonstrated in related pyrrolidine derivatives .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the carboxylic acid and pyrrolidinone moieties).

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Methodology : The compound’s poor aqueous solubility (due to hydrophobic aryl and methoxy groups) necessitates dissolution in DMSO or ethanol, followed by dilution in buffered solutions. Solubility is quantified via shake-flask methods or HPLC-UV analysis. For in vitro studies, concentrations ≤0.1% DMSO are used to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodology :

  • Molecular docking (AutoDock, Schrödinger) : Models binding poses with targets (e.g., PYCR1, a reductase linked to cancer metabolism) using the compound’s 3D structure (InChI Key: CCMUJMMWBQLMFO) .
  • QM/MM simulations : Assess electronic interactions at active sites, such as hydrogen bonding between the carboxylic acid group and catalytic residues.
  • ADMET prediction (SwissADME) : Estimates pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may arise from:

  • Assay conditions : Varying pH, serum proteins, or incubation times. Standardize protocols using CLSI guidelines.
  • Structural analogs : Substituent modifications (e.g., replacing chlorine with fluorine) alter steric/electronic profiles, impacting target affinity .
  • Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) to cross-validate results .

Q. What synthetic modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodology :

  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis releasing the active form.
  • Isosteric replacement : Substitute the pyrrolidinone ring with a thiazolidinone to resist CYP450 oxidation.
  • Deuterium labeling : Stabilize metabolically labile positions (e.g., methoxy groups) .

Q. How do reaction conditions (e.g., catalysts, solvents) influence regioselectivity in derivative synthesis?

  • Methodology :

  • Palladium catalysts : Promote Suzuki-Miyaura coupling for aryl ring functionalization, achieving >80% regioselectivity in cross-coupling reactions .
  • Solvent effects : Polar aprotic solvents (DMF) favor SNAr reactions at the 4-chloro position, while toluene enhances Friedel-Crafts alkylation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

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